6-Aminotryptophan
Overview
Description
6-Aminotryptophan is a derivative of the essential amino acid tryptophan. It is characterized by the presence of an amino group at the sixth position of the indole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotryptophan typically involves the modification of tryptophan or its analogs. One common method is the nitration of tryptophan followed by reduction to introduce the amino group at the desired position. Another approach involves the use of selective catalytic hydrogenation to achieve the same modification .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Aminotryptophan undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the indole ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce a wide range of functionalized tryptophan analogs .
Scientific Research Applications
6-Aminotryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a probe in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-Aminotryptophan involves its interaction with specific molecular targets and pathways. The amino group at the sixth position allows it to form unique interactions with enzymes and receptors, influencing their activity. This can lead to modulation of biochemical pathways, such as those involved in neurotransmitter synthesis and immune response .
Comparison with Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and a precursor for serotonin and melatonin.
5-Hydroxytryptophan: A hydroxylated derivative involved in serotonin synthesis.
6-Fluorotryptophan: A fluorinated analog used in imaging studies.
Uniqueness: 6-Aminotryptophan stands out due to the presence of the amino group at the sixth position, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHVZVPIHGYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316417 | |
Record name | 6-Aminotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7303-52-8, 2462-30-8 | |
Record name | 6-Aminotryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC67050 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Aminotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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